molecular formula C20H22N4OS B3304700 7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921860-28-8

7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304700
CAS No.: 921860-28-8
M. Wt: 366.5 g/mol
InChI Key: AJQVXDHETWNYMW-UHFFFAOYSA-N
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Description

The compound 7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a synthetic small molecule featuring a fused imidazo[2,1-c][1,2,4]triazole core, which is part of the broader and pharmacologically significant 1,2,4-triazole chemical class . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its versatility and ability to interact with diverse biological targets . This specific molecule is structurally characterized by a 4-ethoxyphenyl group at the 7-position and a (3-methylbenzyl)thio ether side chain at the 3-position, modifications that are known to fine-tune the compound's physicochemical properties and binding affinity for specific enzymes or receptors . Compounds based on the 1,2,4-triazole motif, including fused variants like the one in this product, have been extensively investigated for a wide spectrum of biological activities. Research published in scientific literature indicates that such derivatives can exhibit potent antifungal properties, often by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis of fungi . Furthermore, 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, with some acting as caspase activators and inducers of apoptosis (programmed cell death) . Additional research avenues for related structures include antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities, making this chemotype a valuable template for hit-to-lead optimization campaigns in drug discovery . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should employ appropriate safety precautions.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-25-18-9-7-17(8-10-18)23-11-12-24-19(23)21-22-20(24)26-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVXDHETWNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-ethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or the sulfanyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Cell Signaling: Investigation into its effects on cellular pathways.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Exploration of its efficacy in treating various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

Methylthio Derivatives
  • 7-(4-Methylphenyl)-3-methylthio-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (Compound 48/15) :
    • Synthesized via alkylation of the thiol precursor with methyl iodide (78% yield) .
    • Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), superior to ampicillin .
    • Lower molecular weight (232.3 g/mol) compared to the target compound due to the smaller methylthio group .
Benzylthio Derivatives
  • No direct biological data is available, but analogous benzylthio derivatives (e.g., ) have molecular weights >400 g/mol, suggesting distinct pharmacokinetic profiles .
Trifluoromethylbenzylthio Derivatives
  • 7-(4-Ethoxyphenyl)-3-{[4-(trifluoromethyl)benzyl]sulfanyl}-imidazotriazole (CAS 921860-31-3) :
    • Features a –CF₃ group, introducing strong electron-withdrawing effects.
    • Higher molecular weight (420.45 g/mol) and likely altered bioactivity compared to the target compound .

Substituent Variations at the 7-Position

Ethoxyphenyl vs. Methylphenyl
  • 7-(4-Methylphenyl) Derivatives :
    • Simpler structure with lower steric hindrance (e.g., ).
    • Demonstrated antibacterial and cytotoxic activities in related scaffolds .
  • 7-(4-Ethoxyphenyl) Derivatives :
    • The ethoxy group (–O–C₂H₅) enhances electron density and may improve metabolic stability compared to methyl groups.

Core Scaffold Differences

Imidazo[2,1-c][1,2,4]triazole vs. Pyrazolo[5,1-c][1,2,4]triazole
  • Tautomerism : Pyrazolo-triazoles (–5) exist exclusively as 1H-tautomers, enabling regioselective alkylation at the 1-N position . In contrast, imidazo-triazoles may exhibit different tautomeric behavior due to the additional nitrogen, though this remains unstudied for the target compound.
  • Synthetic Routes : Pyrazolo-triazoles are synthesized via azo coupling and alkylation (), while imidazo-triazoles often involve cyclization of thiol intermediates followed by alkylation ().

Antibacterial Activity

  • Compound 48/15 (methylthio derivative): MIC = 31.7 mM against S. aureus .
  • Target Compound: Unknown activity, but the benzylthio group may enhance interactions with bacterial targets due to aromatic stacking.

Cytotoxicity

  • Imidazo-triazoles with imidazolyl substituents (): IC₅₀ values as low as 2.38 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
  • Target Compound : Likely moderate cytotoxicity given structural similarities, but dependent on substituent effects.

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~420 N/A ~3.5
7-(4-Methylphenyl)-3-methylthio analog 232.3 N/A ~2.8
7-(4-Ethoxyphenyl)-3-CF₃-benzylthio 420.45 N/A ~4.1

Biological Activity

7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a synthetic compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition properties.

Chemical Structure and Properties

  • IUPAC Name : 7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
  • Molecular Formula : C20H22N4OS
  • CAS Number : 921860-28-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Nucleophilic Substitution : Introduction of the 4-ethoxyphenyl group.
  • Thiol-Ene Reaction : Attachment of the (3-methylphenyl)methylsulfanyl group.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antibacterial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.046 µM
Escherichia coli0.12 - 1.95 µg/mL
Pseudomonas aeruginosa0.25 - 32 µg/mL

In a study by Plech et al. (2015), triazole hybrids demonstrated enhanced potency compared to traditional antibiotics like ciprofloxacin and vancomycin . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly influenced antibacterial efficacy.

Enzyme Inhibition

The compound may function as an enzyme inhibitor. Research suggests that it could interact with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are critical for bacterial DNA replication. The inhibition of these enzymes could lead to bacterial cell death .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various imidazo[2,1-c][1,2,4]triazole derivatives against MRSA and other pathogens:

  • Results : Compounds with specific aryl substitutions showed MIC values significantly lower than standard treatments.
  • : The presence of a methylene linker between the triazole and aryl substituent was linked to increased toxicity against human cells but enhanced antibacterial activity .

Case Study 2: Antioxidant Properties

Research has also explored the antioxidant potential of related triazole compounds. In vitro assays demonstrated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth and replication. By binding to these enzymes or interfering with cellular pathways, the compound can effectively reduce bacterial viability and proliferation.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Follow protocols for imidazo-triazole core formation, starting with cyclocondensation of hydrazine derivatives with carbonyl intermediates (e.g., ethyl oxalate) in toluene under reflux .
  • Thioether Linkage: Introduce the [(3-methylphenyl)methyl]sulfanyl group via nucleophilic substitution using thiourea derivatives or thiols in basic conditions (e.g., NaH in DMF) .
  • Purity Control: Monitor reactions using thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (hexane/ethyl acetate). Validate purity via HPLC (>95% purity threshold) .

Q. What spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Assign peaks for aromatic protons (δ 6.8–7.5 ppm), imidazo-triazole protons (δ 4.0–5.5 ppm), and sulfanyl methyl groups (δ 2.4–3.0 ppm) .
    • IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C stretch at ~700 cm⁻¹) .
  • Purity Assessment:
    • HPLC: Use C18 reverse-phase columns with UV detection (λ = 254 nm) .
    • Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
  • Enzyme Inhibition: Test against cytochrome P450 enzymes (e.g., 14α-demethylase) via fluorometric assays .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with targets like 14α-demethylase lanosterol (PDB: 3LD6)?

Methodological Answer:

  • Protein Preparation: Retrieve 3LD6 from PDB, remove water molecules, and add polar hydrogens using AutoDock Tools .
  • Ligand Optimization: Generate 3D conformers of the compound via MarvinSketch, assign Gasteiger charges, and validate with DFT calculations .
  • Docking Protocol: Use AutoDock Vina with a grid box centered on the heme cofactor. Analyze binding poses for hydrogen bonds (e.g., imidazole-N with Tyr140) and hydrophobic interactions (e.g., ethoxyphenyl with Leu321) .
  • Validation: Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole) .

Q. How does the electronic effect of substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence biological activity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Ethoxyphenyl shows electron-donating effects (+M), enhancing π-π stacking with aromatic residues .
  • SAR Studies: Compare analogues (e.g., 4-chlorophenyl, 4-methoxyphenyl) in enzyme inhibition assays. Ethoxy groups improve antifungal activity (MIC = 2 µg/mL vs. C. albicans) over chloro derivatives (MIC = 8 µg/mL) .

Q. How should researchers resolve contradictions between in silico ADMET predictions and empirical pharmacokinetic data?

Methodological Answer:

  • Discrepancy Analysis:
    • Lipophilicity: If SwissADME predicts high logP (>3) but experimental logD is low, reassess protonation states (e.g., imidazole ring pKa ~6.5) .
    • Bioavailability: Validate poor oral absorption (predicted) with in situ intestinal perfusion models .
  • Iterative Refinement: Adjust computational models using experimental data (e.g., refine QSAR equations with IC₅₀/logP correlations) .

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Process Optimization:
    • Catalysis: Replace NaH with polymer-supported bases to minimize side reactions .
    • Continuous Flow: Implement microreactors for exothermic steps (e.g., cyclocondensation at 80°C) .
  • Quality Control: Use inline PAT tools (e.g., FTIR) for real-time monitoring of intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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